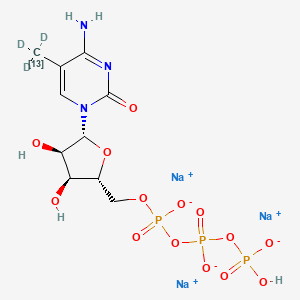
PtdIns-(3,4)-P2 (1,2-二辛酰基)(钠盐)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The phosphatidylinositols (PtdIns) represent a small percentage of total membrane phospholipids. However, they play a critical role in the generation and transmission of cellular signals. PtdIns-(3,4)-P2 (1,2-dioctanoyl) is a synthetic analog of natural PtdIns featuring C8:0 fatty acids at the sn-1 and sn-2 positions. The compound contains the same inositol and diacylglycerol (DAG) stereochemistry as the natural compound. The natural compound is the product of phosphorylation-dephosphorylation involving PtdIn 3-kinase and 5-phosphatases. The 3D-phosphorylated PtdIns are resistant to hydrolysis by phospholipase C.
科学研究应用
在细胞过程中的作用
PtdIns-(3,4)-P2 在各种细胞过程中发挥着至关重要的作用。其重要功能之一涉及对 ADP 核糖基化因子鸟嘌呤核苷酸交换 (ARF GNE) 的调节,这对于细胞内膜运输至关重要。PtdIns-(3,4,5)P3 与 GRP1 的 pleckstrin 同源性 (PH) 结构域(一种充当 ARF 交换因子的蛋白质片段)的结合证明了 PtdIns-(3,4,5)P3 在这些过程中的重要性。这种结合增强了 GRP1 的 ARF 交换活性,突出了 PtdIns-(3,4,5)P3 在细胞信号传导和膜动力学中的整体作用 (Klarlund 等人,1998 年)。
对植物应激反应的影响
在植物生理学中,PtdIns-(3,4)-P2 参与对环境胁迫的反应。对拟南芥的研究表明,PtdIns(4,5)P(2) 合成在响应氯化钠、氯化钾和山梨醇等应激源时迅速增加。这一现象表明 PtdIns-(3,4)-P2 在植物对盐度和渗透压胁迫的适应性反应中发挥作用,突出了其在植物胁迫信号通路中的作用 (Dewald 等人,2001 年)。
合成和结构分析
包括二辛酰基链在内的 PtdIns-(3,4)-P2 衍生物的不对称合成一直是研究的主题。这项研究对于了解 PtdIns-(3,4)-P2 及其衍生物的结构方面至关重要,这对于进一步探索其在生物系统中的作用和应用至关重要 (Jian Chen 等人,1998 年)。
在细胞中的可视化和分布
观察 PtdIns-(3,4)P2 在细胞中分布的方法的开发对于理解其细胞作用至关重要。一项研究使用电子显微镜方法观察 PtdIns-(3,4)P2 的分布,提供了对其在信号转导、内吞作用和细胞迁移中的功能的见解。该方法允许高分辨率观察,有助于理解 PtdIns-(3,4)P2 的生理功能 (Aktar 等人,2017 年)。
对突触小泡运输的影响
PtdIns-(3,4)-P2 在调节大脑中突触小泡运输中也很重要。其水平下降会导致突触缺陷,影响突触小泡循环的各个方面,包括胞吐和胞吞。这指出了 PtdIns-(3,4)-P2 在神经功能和突触传递中的关键作用 (Di Paolo 等人,2004 年)。
膜运输的调控
PtdIns-(3,4)-P2 的可用性调节非神经元细胞中内吞循环的各个步骤。它在内吞作用期间的多个运输和分选事件中发挥作用,突出了其对细胞功能的广泛影响 (Kim 等人,2006 年)。
属性
产品名称 |
PtdIns-(3,4)-P2 (1,2-dioctanoyl) (sodium salt) |
|---|---|
分子式 |
C25H46O19P3 · 3Na |
分子量 |
812.5 |
InChI |
InChI=1S/C25H49O19P3.3Na/c1-3-5-7-9-11-13-18(26)39-15-17(41-19(27)14-12-10-8-6-4-2)16-40-47(37,38)44-23-20(28)21(29)24(42-45(31,32)33)25(22(23)30)43-46(34,35)36;;;/h17,20-25,28-30H,3-16H2,1-2H3,(H,37,38)(H2,31,32,33)(H2,34,35,36);;;/q;3*+1/p-3/t17-,2 |
InChI 键 |
WIFRKINRFJNHBB-CCPODLHSSA-K |
SMILES |
O[C@H]1[C@H](OP([O-])(O)=O)[C@@H](O[P+]([O-])(O)=O)[C@@H](O)[C@@H](OP(OC[C@H](OC(CCCCCCC)=O)COC(CCCCCCC)=O)([O-])=O)[C@@H]1O.[Na+].[Na+].[Na] |
同义词 |
DOPI-3,4-P2; Phosphatidylinositol-3,4-bisphosphate C-8 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




